molecular formula C6H4BrFN2O2 B129579 4-Bromo-5-fluoro-2-nitroaniline CAS No. 153505-36-3

4-Bromo-5-fluoro-2-nitroaniline

Cat. No. B129579
M. Wt: 235.01 g/mol
InChI Key: UBANSCIKTQSEOQ-UHFFFAOYSA-N
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Description

The compound 4-Bromo-5-fluoro-2-nitroaniline is a halogenated nitroaniline derivative, which is an important intermediate in the synthesis of various organic compounds. It is closely related to other nitroaniline derivatives that have been studied for their potential applications in dye manufacturing, DNA conformation probing, and the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of halogenated nitroaniline derivatives can be achieved through various methods. For instance, a green process has been developed for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . This method emphasizes the importance of environmentally friendly synthesis routes. Similarly, the synthesis of a Schiff base compound related to 4-Bromo-5-fluoro-2-nitroaniline has been reported through a solvent-free mechanochemical green grinding method, demonstrating the viability of sustainable synthesis techniques .

Molecular Structure Analysis

The molecular structure of related nitroaniline compounds has been elucidated using various spectroscopic methods. For example, the structure of a Schiff base compound was determined using XRD, IR, MS, and NMR spectroscopy . Additionally, the structural, spectroscopic, and electronic properties of a similar Schiff-base molecule were investigated using both experimental techniques and theoretical methods such as DFT and TD-DFT .

Chemical Reactions Analysis

Nitroaniline derivatives participate in a variety of chemical reactions. The nitrosation of arylated cyclopropanes, for instance, leads to the formation of isoxazolines and isoxazoles, which are important heterocyclic compounds . The reactivity of these compounds is influenced by the presence of halogen substituents, which can affect both the chemical and biological properties of the resulting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitroaniline derivatives are influenced by their molecular structure. Schiff base compounds related to 4-Bromo-5-fluoro-2-nitroaniline have been studied for their urease inhibitory activity and antioxidant potential, indicating potential medicinal and agricultural applications . Theoretical calculations of properties such as polarizability and hyperpolarizability provide insight into the electronic behavior of these molecules .

Scientific Research Applications

  • Complex Formation with Metals

    • 4-Bromo-5-fluoro-2-nitroaniline has been utilized in preparing complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes are characterized by their infrared, electronic spectra, and magnetic moments, showcasing monodentate O-bonded ligands with high spin and non-electrolyte properties, in structures like square planar, tetrahedral, and hexacoordinate (Devoto et al., 1982).
  • Dye Intermediate and Pharmaceutical Applications

    • The compound's derivative, 4-fluoro-3-nitroaniline, is noted for its significance in the USA as a novel dye intermediate. Its potential extension to pharmaceuticals and insecticides highlights a broader scope of applications (Bil, 2007).
  • Phase Equilibria and Crystallization Studies

    • Studies on the phase diagram of urea–4-bromo-2-nitroaniline system reveal a large miscibility gap, eutectic, and monotectic formations. This research offers insights into the thermal and microstructural characteristics of the compound, contributing to understanding its solid solution formations and thermodynamic parameters (Reddi et al., 2012).
  • Synthesis of Sulfonated Derivatives

    • The synthesis of sulfonated derivatives from 2-fluoroaniline and 4-fluoro-3-nitroaniline, related compounds, has been explored. These syntheses are vital for the development of various chemical applications, demonstrating the versatility of 4-bromo-5-fluoro-2-nitroaniline in chemical synthesis (Courtin, 1983).
  • Use in Heterocyclic Chemistry

    • The compound is involved in the formation of 5-fluorobenzimidazolyl-2-thione, which further reacts to produce various isomers. This involvement in heterocyclic chemistry underscores its significance in synthesizing complex chemical structures (Pujari et al., 1990).
  • Synthesis of Biologically Active Compounds

    • 4-Bromo-2-fluoroaniline, a structurally similar compound, is used as an intermediate in synthesizing biologically active compounds, highlighting the significance of the 4-bromo-5-fluoro-2-nitroaniline structure in medicinal chemistry (Wang et al., 2016).
  • Fabrication of Functionalized Silica Particles

    • The compound is involved in the nucleophilic aromatic substitution reactions for functionalizing silica particles with amino and chromophoric groups. This application demonstrates its utility in material science and surface chemistry (Roth et al., 2006).
  • Urease Inhibitory Activity and Antioxidant Potential

    • A study reports the green synthesis of a Schiff base compound involving 4-bromo-5-fluoro-2-nitroaniline derivatives, revealing its potential urease inhibitory activity and antioxidant properties. This indicates its applicability in medical and agricultural fields (Zulfiqar et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-bromo-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBANSCIKTQSEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619974
Record name 4-Bromo-5-fluoro-2-nitroaniline
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Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-fluoro-2-nitroaniline

CAS RN

153505-36-3
Record name 4-Bromo-5-fluoro-2-nitrobenzenamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Bromo-5-fluoro-2-nitroaniline
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Record name 4-bromo-5-fluoro-2-nitroaniline
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Synthesis routes and methods I

Procedure details

4-Bromo-3-fluoro-6-nitroaniline was prepared using an adaptation of the method of Mitchell et al. (Mitchell, R. H. et al., J. Org. Chem. 44: 4733 (1979)). To a solution of 3-fluoro-6-nitroaniline (500 mg, 3.2 mmol) in dry DMF (15 mL) under N2 was added dropwise a solution of N-bromosuccinimide (626 mg, 3.2 mmol) in dry DMF. The reaction was allowed to stir 48 h. The solution was then poured into 100 mL H2O. The cloudy yellow suspension which formed was then extracted with 4×25 mL of methylene chloride. The combined organic extracts were washed with 4×25 mL of H2O and 25 mL sat'd NaCl solution. The organic phase was dried (MgSO4) and the drying agent removed by vacuum filtration. The solvent was rotary evaporated to yield a yellow orange oil which crystallized on standing. 1H NMR showed this solid to be a mixture of mono- and dibrominated products in a 3.8:1 ratio. The mixture was separated by flash chromatography (2:1 hexanes:ethyl acetate) to yield 324 mg of a yellow solid (43%). 1H NMR (CDCl3) δ 6.19(br s, 2H, NH2); 6.58(d, 1H, JHF =9.6, ArH); 8.39(d, 1H, JHF =6.9, ArH).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
626 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-fluoro-2-nitroaniline (1.5 g, 9.61 mmol) and NBS (1.7 g, 9.55 mmol) in HOAc (75 mL) was heated at reflux for 90 min. The reaction mixture was then poured into ice water (300 mL) and stirred for 10 min. A bright yellow precipitate was collected by filtration and dried in vacuo overnight to afford 1.57 g (76%) of 4-bromo-5-fluoro-2-nitroaniline (96): MS (ESI) m/z=235 [M+1]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To N-(4-bromo-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide (3.5 g, 10.5 mmol) was added CH3OH (30 mL) followed by 1.0 M K2CO3 (10.5 mL, 10.5 mmol), and the solution was stirred for 30 minutes (Charifson, P. S.; et al. J. Med. Chem. 2008, 51, 5243-5263). The solution was diluted with H2O and stirred for 1 hour. The resulting orange solid was collected by filtration and dried in a vacuum oven to give the title compound (2.1 g, 8.8 mmol, 84%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wan, L Lou, ZS Wang - Chemical Engineering Journal, 2023 - Elsevier
… (1): 4-bromo-5-fluoro-2-nitroaniline (7.05 g, 30.0 mmol), potassium carbonate (8.29 g, 60.0 mmol) and DMF (80.0 mL) were mixed and stirred in a three-necked round bottom flask under …
Number of citations: 0 www.sciencedirect.com

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